molecular formula C48H32N8Na2O8S6 B15185175 Disodium 2',2'''-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate) CAS No. 5915-60-6

Disodium 2',2'''-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate)

Cat. No.: B15185175
CAS No.: 5915-60-6
M. Wt: 1087.2 g/mol
InChI Key: FKXXNKSYLKLWBD-BYPHFXFKSA-L
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Description

Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles, plastics, and inks. The compound’s structure features multiple aromatic rings and azo groups, which contribute to its stability and color characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2,4-dihydroxy-1,3-phenylene. This involves treating the compound with nitrous acid under acidic conditions to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4,1-phenylene to form the azo compound. This reaction is carried out in an alkaline medium to ensure the stability of the azo linkage.

    Sulfonation: The resulting azo compound undergoes sulfonation with sulfuric acid to introduce sulfonate groups, enhancing the compound’s solubility in water.

    Final Coupling: The sulfonated azo compound is then coupled with 6-methyl(2,6’-bibenzothiazole) to form the final product.

Industrial Production Methods

In industrial settings, the production of Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups leads to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used as a dye in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The azo groups and aromatic rings play a crucial role in this process by stabilizing the electronic structure and allowing for efficient light absorption.

Comparison with Similar Compounds

Similar Compounds

    Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another dye with similar applications but different structural features.

    Disodium 6,6’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(4-sulfonate): A structurally similar compound with different sulfonation patterns.

Uniqueness

Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is unique due to its specific combination of azo groups and sulfonate groups, which provide it with distinct solubility and stability properties, making it highly effective as a dye in various industrial applications.

Properties

CAS No.

5915-60-6

Molecular Formula

C48H32N8Na2O8S6

Molecular Weight

1087.2 g/mol

IUPAC Name

disodium;2-(1,3-benzothiazol-6-yl)-2-[4-[(2Z)-2-[(5E)-5-[[4-[2-(1,3-benzothiazol-6-yl)-6-methyl-7-sulfonato-4H-1,3-benzothiazol-2-yl]phenyl]hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]phenyl]-6-methyl-4H-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C48H34N8O8S6.2Na/c1-25-3-15-36-43(45(25)69(59,60)61)67-47(51-36,29-9-17-33-39(21-29)65-23-49-33)27-5-11-31(12-6-27)53-55-35-19-20-38(57)41(42(35)58)56-54-32-13-7-28(8-14-32)48(30-10-18-34-40(22-30)66-24-50-34)52-37-16-4-26(2)46(44(37)68-48)70(62,63)64;;/h3-14,17-24,53-54H,15-16H2,1-2H3,(H,59,60,61)(H,62,63,64);;/q;2*+1/p-2/b55-35-,56-41+;;

InChI Key

FKXXNKSYLKLWBD-BYPHFXFKSA-L

Isomeric SMILES

CC1=CCC2=NC(SC2=C1S(=O)(=O)[O-])(C3=CC=C(C=C3)N/N=C\4/C=CC(=O)/C(=N\NC5=CC=C(C=C5)C6(N=C7CC=C(C(=C7S6)S(=O)(=O)[O-])C)C8=CC9=C(C=C8)N=CS9)/C4=O)C1=CC2=C(C=C1)N=CS2.[Na+].[Na+]

Canonical SMILES

CC1=CCC2=NC(SC2=C1S(=O)(=O)[O-])(C3=CC=C(C=C3)NN=C4C=CC(=O)C(=NNC5=CC=C(C=C5)C6(N=C7CC=C(C(=C7S6)S(=O)(=O)[O-])C)C8=CC9=C(C=C8)N=CS9)C4=O)C1=CC2=C(C=C1)N=CS2.[Na+].[Na+]

Origin of Product

United States

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